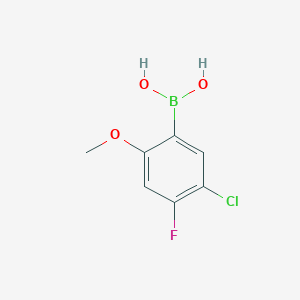

![molecular formula C14H10ClFO3 B3032111 3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1097085-11-4](/img/structure/B3032111.png)

3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Descripción general

Descripción

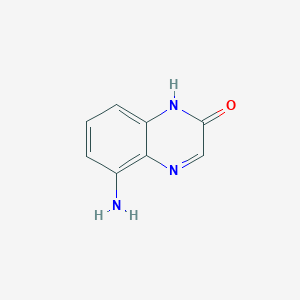

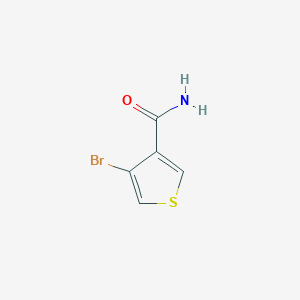

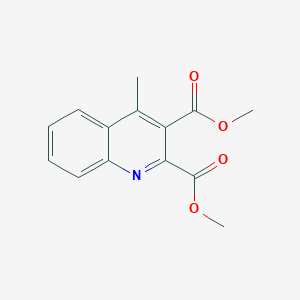

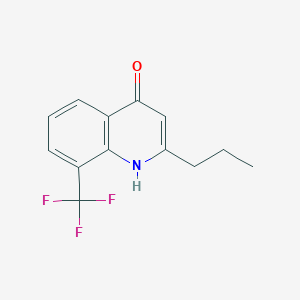

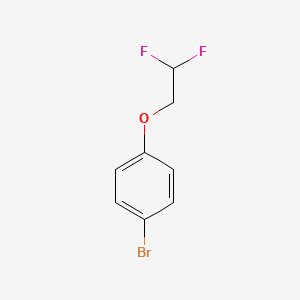

“3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid” is a compound that is likely to be used in the field of organic synthesis . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with a structure consisting of two phenyl rings .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters, a valuable but not well-developed process, can also be utilized in the synthesis .Molecular Structure Analysis

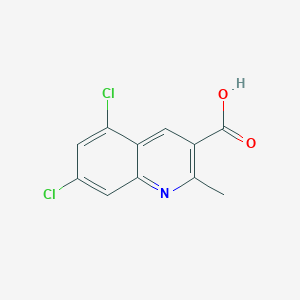

The molecular structure of this compound includes a biphenyl core, which consists of two phenyl rings. It also contains a carboxylic acid group and various substituents including a chloro, fluoro, and methoxy group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . The compound can also participate in free radical bromination and oxidation .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Friedel-Crafts Alkylation

The compound can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes . This reaction is a method of introducing alkyl groups into aromatic rings.

Synthesis of 9,10-diarylanthracenes

The compound can be used in the synthesis of 9,10-diarylanthracenes . These compounds are used as molecular switches, which have potential applications in molecular electronics.

4. Cross-Coupling with Carbazolyl or Aryl Halides This compound can be used in cross-coupling reactions with carbazolyl or aryl halides . This reaction is used to form biaryl compounds, which are common motifs in organic chemistry.

Hydrolysis Studies

The compound can be used in studies of hydrolysis of phenylboronic pinacol esters at physiological pH . These studies are important for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Reactant in Pd-catalyzed Direct Arylation

The compound can be used as a reactant in Pd-catalyzed direct arylation . This reaction is a method of introducing aryl groups into organic compounds.

7. Reactant in Palladium-catalyzed Stereoselective Heck-type Reaction The compound can be used as a reactant in palladium-catalyzed stereoselective Heck-type reactions . This reaction is a method of introducing alkene groups into organic compounds.

Reactant in Mizoroki-Heck Coupling Reactions

The compound can be used as a reactant in Mizoroki-Heck coupling reactions catalyzed by palladium nanoparticles . This reaction is a method of introducing alkene groups into aryl halides.

Mecanismo De Acción

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic compounds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in SM cross-coupling reactions . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the mild and functional group tolerant conditions of SM cross-coupling .

Biochemical Pathways

The compound is involved in the biochemical pathway of SM cross-coupling . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which is a widely applied method for forming carbon–carbon bonds .

Action Environment

The action of the compound is influenced by the reaction conditions of the SM cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups , which allows the compound to perform effectively in a wide range of environments.

Safety and Hazards

While specific safety and hazard information for this exact compound was not found, it’s important to note that compounds of similar nature should be handled with care. For instance, organoboranes have limited air and moisture stability . Also, compounds with a carboxylic acid group can cause skin and eye irritation .

Propiedades

IUPAC Name |

2-chloro-4-(5-fluoro-2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(16)7-11(13)8-2-4-10(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQCHEZMUOTMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648894 | |

| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1097085-11-4 | |

| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)